molecular formula C22H24N4O2S B11162766 {2-[(4-Methoxybenzyl)amino]-1,3-thiazol-4-yl}(4-phenylpiperazin-1-yl)methanone

{2-[(4-Methoxybenzyl)amino]-1,3-thiazol-4-yl}(4-phenylpiperazin-1-yl)methanone

Cat. No.: B11162766
M. Wt: 408.5 g/mol
InChI Key: IKCLVEYKEMUUEO-UHFFFAOYSA-N
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Description

{2-[(4-Methoxybenzyl)amino]-1,3-thiazol-4-yl}(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features a thiazole ring, a piperazine ring, and various functional groups

Preparation Methods

The synthesis of {2-[(4-Methoxybenzyl)amino]-1,3-thiazol-4-yl}(4-phenylpiperazin-1-yl)methanone typically involves multiple steps, including the formation of the thiazole ring and the attachment of the piperazine moiety. One common synthetic route involves the reaction of 4-methoxybenzylamine with a thiazole derivative under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

{2-[(4-Methoxybenzyl)amino]-1,3-thiazol-4-yl}(4-phenylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, such as anticancer or antiviral activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and piperazine-containing molecules. Compared to these compounds, {2-[(4-Methoxybenzyl)amino]-1,3-thiazol-4-yl}(4-phenylpiperazin-1-yl)methanone may exhibit unique properties, such as enhanced biological activity or improved stability. Some similar compounds include:

  • {2-[(4-Methoxyphenyl)amino]-1,3-thiazol-4-yl}(4-phenylpiperazin-1-yl)methanone
  • {2-[(4-Methoxybenzyl)amino]-1,3-thiazol-4-yl}(4-phenylpiperazin-1-yl)ethanone

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

[2-[(4-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C22H24N4O2S/c1-28-19-9-7-17(8-10-19)15-23-22-24-20(16-29-22)21(27)26-13-11-25(12-14-26)18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3,(H,23,24)

InChI Key

IKCLVEYKEMUUEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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